(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-aminopyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride typically involves the use of D-glutamine as a starting material. The process includes several steps, such as the formation of intermediate compounds and their subsequent conversion into the desired product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the stereoselective formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced equipment and controlled reaction environments is crucial to achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride exhibit notable anticancer properties. For instance, studies on 3-amino-N-substituted-pyrrolidine-2,5-dione-N-mustard hydrochloride have shown enhanced anti-tumor activity against Ehrlich ascites carcinoma (EAC) in mice. The compound demonstrated increased survival rates when administered in conjunction with conventional anti-cancer drugs, suggesting its potential as an adjunct in multi-drug therapies .
Neurological Applications
The compound has been investigated for its anticonvulsant properties. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, indicating potential use in treating epilepsy and other neurological disorders. The structural characteristics of the compound allow it to effectively engage with biological targets relevant to these conditions.
Synthesis Methodologies
The synthesis of this compound can be achieved through several chemical routes:
- Basic Cyclization : Starting from N-protected asparagine or similar amino acids, followed by cyclization to form the pyrrolidine structure.
- N-benzylation : A one-pot reaction that leads to the formation of chiral 3-aminopyrrolidines with minimal racemization .
These methods highlight the versatility of the compound in organic synthesis and its potential for modification to enhance biological activity.
Case Studies
- Anticancer Efficacy :
-
Neuropharmacology :
- Research into the compound's interaction with neurotransmitter systems indicates that it may have a modulating effect on pathways associated with seizure activity, warranting further investigation into its pharmacological profile for epilepsy treatment.
Mechanism of Action
The mechanism of action of (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Understanding the molecular mechanisms underlying its action is crucial for developing targeted therapies and applications .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of (3R)-3-Aminopyrrolidine-2,5-dione hydrochloride include:
Structural Insights :
- Electron-withdrawing groups (e.g., chlorine in 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione) enhance anticonvulsant activity by increasing receptor affinity .
- Bulkier substituents (e.g., morpholinopropyl in compound 4 from ) improve sodium channel inhibition but may increase hepatotoxicity .
- Stereochemistry : The (3R) configuration in the target compound optimizes binding to neuronal channels compared to racemic mixtures .
Pharmacological Activity Comparison
Table 1: Anticonvulsant Activity in Murine Models
Key Findings :
Toxicity Profiles
The target compound’s low hepatotoxicity and neurotoxicity are attributed to its minimal off-target effects, unlike morpholinopropyl-substituted derivatives .
Receptor Affinity and Mechanism
- Voltage-gated channels : The target compound inhibits neuronal Na⁺ (IC₅₀ = 32 μM) and L-type Ca²⁺ (IC₅₀ = 45 μM) channels, similar to compound 4 .
- TRPV1 receptor: Chlorophenyl-substituted derivatives show moderate TRPV1 affinity (Kᵢ = 0.8 μM), contributing to antinociceptive effects .
- GABA transport: The (3R)-configured amino group enhances GABA uptake inhibition (IC₅₀ = 18 μM), a feature absent in non-aminated analogues .
Biological Activity
(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride, also known as 3-aminosuccinimide hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-tumor effects, potential applications in pain management, and other therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with an amino group at the 3-position and a dione functional group at the 2 and 5 positions. Its molecular formula is and it possesses a hydrochloride salt form, enhancing its solubility in physiological conditions.
1. Anti-Tumor Activity
Research has demonstrated that this compound exhibits significant anti-tumor effects. A study on its derivative, 3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride (PNM.HCl), showed that it could enhance survival rates in mice with Ehrlich ascites carcinoma (EAC). The compound was administered at subtoxic doses, resulting in improved therapeutic efficacy when combined with conventional anti-cancer drugs. This suggests a potential role in multi-drug therapies for cancer treatment .
2. Pain Management
Recent investigations into the analgesic properties of pyrrolidine derivatives have indicated that certain compounds exhibit antinociceptive and antiallodynic effects in mouse models. Specifically, derivatives of 3-aminopyrrolidine-2,5-dione demonstrated significant pain relief in formalin-induced models of tonic pain . This highlights the compound's potential as a candidate for developing new analgesic medications.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's ability to interact with various biological targets contributes to its pharmacological activities. For instance:
- Inhibition of Tumor Growth : The compound may interfere with cellular pathways involved in tumor proliferation and survival.
- Analgesic Effects : It may modulate pain pathways through interactions with neurotransmitter systems or inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the substituents on the pyrrolidine ring can significantly influence their potency and selectivity against specific biological targets. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Amino Group | Enhances anti-tumor activity |
| 2 & 5 | Dione Group | Essential for maintaining activity |
| Various | Alkyl/aryl groups | Alters pharmacokinetics and selectivity |
Case Studies
- Ehrlich Ascites Carcinoma Study : Mice treated with PNM.HCl showed a marked increase in survival rates compared to controls when administered alongside standard chemotherapy agents .
- Analgesic Activity Evaluation : In formalin-induced pain models, specific derivatives of (3R)-3-aminopyrrolidine-2,5-dione were found to significantly reduce pain responses, indicating their potential utility in pain relief therapies .
Q & A
Basic: What are the established synthetic routes for (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride, and how is its stereochemical purity validated?
Methodological Answer:
The synthesis typically involves enantioselective methods to ensure the (3R) configuration. For example, chiral precursors like (R)-3-amino-4-hydroxybutanoic acid derivatives () may undergo cyclization under acidic conditions to form the pyrrolidine-2,5-dione core. Key reagents include HCl for salt formation ().
Validation:
- Chiral HPLC or polarimetry confirms enantiomeric excess ().
- X-ray crystallography (e.g., as in ) resolves absolute configuration.
- NMR (1H/13C) and FT-IR verify structural integrity and functional groups ().
Basic: What in vitro/in vivo models are used to evaluate the biological activity of this compound?
Methodological Answer:
Anticonvulsant activity is commonly tested using:
- Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents ().
- Neurotransmitter receptor binding assays (e.g., NMDA or AMPA receptors) due to structural similarity to excitatory amino acids ( ).
- Metabolic stability studies in liver microsomes to assess pharmacokinetics ().
Advanced: How does stereochemistry influence the compound’s interaction with biological targets, and how can this be optimized?
Methodological Answer:
The (3R) configuration dictates binding affinity to chiral receptors or enzymes. For example:
- Molecular docking simulations compare enantiomer interactions with targets like glutamate receptors ( ).
- SAR studies on derivatives (e.g., 3-aminopyrrolidine-2,5-dione analogs in ) identify stereochemical requirements for activity.
- Dynamic kinetic resolution during synthesis ensures high enantiomeric purity ().
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Impurities in stereochemistry : Validate enantiomeric purity via chiral chromatography ().
- Assay variability : Use standardized protocols (e.g., NIH Anticonvulsant Screening Program) for in vivo models ().
- Metabolic differences : Cross-test in multiple species (rodents vs. zebrafish) and include controls for cytochrome P450 activity ( ).
Advanced: What strategies are employed to enhance the compound’s solubility and bioavailability for CNS-targeted applications?
Methodological Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility ().
- Prodrug design : Esterification of carboxyl groups (e.g., methyl esters in ) enhances blood-brain barrier penetration.
- Co-crystallization : Explore co-formers (e.g., cyclodextrins) to stabilize the solid state ().
Advanced: How can computational methods guide the design of novel derivatives with improved efficacy?
Methodological Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with anticonvulsant activity ().
- DFT calculations : Predict metabolic hotspots (e.g., susceptibility to oxidation at C4) ().
- Molecular dynamics simulations : Analyze target binding stability (e.g., with ionotropic glutamate receptors) ( ).
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact ().
- Store in anhydrous conditions due to hygroscopicity ().
- Neutralize waste with 1M NaOH before disposal ( ).
Advanced: What analytical techniques are used to detect and quantify degradation products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
